molecular formula C11H22O2 B13452810 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol

2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol

Cat. No.: B13452810
M. Wt: 186.29 g/mol
InChI Key: CCYQAOCGXGDUCQ-UHFFFAOYSA-N
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Description

2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol is a branched oxane derivative characterized by a six-membered oxygen-containing ring (oxane) substituted with four methyl groups at the 2,2,6,6 positions and an ethanol side chain at the 4-position. Its molecular formula is C₁₂H₂₃NO₂, with a molecular weight of 213.32 g/mol . This compound is primarily utilized as a synthetic building block in organic chemistry and pharmaceutical research, as evidenced by its inclusion in commercial catalogs like Enamine Ltd’s Building Blocks Catalogue .

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-(2,2,6,6-tetramethyloxan-4-yl)ethanol

InChI

InChI=1S/C11H22O2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9,12H,5-8H2,1-4H3

InChI Key

CCYQAOCGXGDUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)CCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethanal or 2-(2,2,6,6-tetramethyloxan-4-yl)ethanoic acid.

    Reduction: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the steric hindrance provided by the tetramethyl-substituted tetrahydropyran ring. This unique structure can affect the compound’s interaction with various reagents and catalysts, leading to selective reactions and products.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Applications Toxicity (if known) Commercial Availability
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol (Target) C₁₂H₂₃NO₂ 213.32 Secondary alcohol Organic synthesis, pharmaceutical intermediates Not reported Available (Enamine Ltd)
(2,2,6,6-Tetramethyloxan-4-yl)methanol C₁₀H₂₀O₂ 172.27 Primary alcohol Synthetic building block Not reported Available (purity 97%, multiple quantities)
(2,2,6,6-Tetramethyloxan-4-yl)methanamine C₁₀H₂₁NO 171.28 Primary amine Pharmaceutical intermediates Not reported Discontinued
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₂₀H₃₄O₃ 322.48 Ether-linked alcohol Surfactants, industrial applications Not reported Available (100% purity)
2,2,6,6-Tetramethyl-4-piperidone (TMPD) C₉H₁₇NO 155.24 Cyclic ketone Toxicology studies, natural product Mouse LD₅₀: 935.4 mg/kg Not explicitly reported
Bis-TMP naphthalimide (Edicotinib-related) C₃₂H₄₄N₄O₄ 572.72 Piperidinyl-substituted imide Fluorescent probes, drug development Non-toxic (reported) Research-grade availability

Structural and Functional Group Comparisons

  • Alcohol vs. Amine Derivatives: The substitution of the hydroxyl group in the target compound with an amine in (2,2,6,6-tetramethyloxan-4-yl)methanamine alters polarity and hydrogen-bonding capacity. The amine derivative may exhibit higher nucleophilicity, making it suitable for coupling reactions in drug synthesis, though its discontinued status limits accessibility . In contrast, the ethanol chain in the target compound offers greater conformational flexibility compared to the methanol analog .
  • Oxane vs. Piperidine/Piperidone Rings :
    Compounds like TMPD (piperidone) and bis-TMP naphthalimide (piperidinyl) replace the oxygen atom in the oxane ring with nitrogen, significantly altering electronic properties. For instance, TMPD’s ketone group increases electrophilicity, while the target compound’s ether oxygen enhances solubility in polar solvents .

  • Steric Effects :
    All tetramethyl-substituted analogs share steric hindrance, reducing reactivity at the 4-position. This feature is exploited in bis-TMP naphthalimide to prevent π-stacking and stabilize crystal structures via hydrogen bonding .

Biological Activity

2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol, a compound derived from the oxane family, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.22 g/mol
  • CAS Number : 1197-66-6
  • Density : Approximately 0.9 g/cm³
  • Boiling Point : 198.1 °C

Antioxidant Properties

Research indicates that compounds similar to 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol exhibit significant antioxidant activities. Antioxidants are crucial in neutralizing free radicals that can cause cellular damage. A study on polyphenolic extracts from related compounds demonstrated their ability to scavenge free radicals effectively and protect against oxidative stress in vivo and in vitro .

Hepatoprotective Effects

The hepatoprotective potential of this compound has been suggested through studies involving related substances. For instance, extracts containing similar structures showed a significant reduction in liver enzyme markers (ALT, AST) in rats subjected to hepatotoxic agents like carbon tetrachloride (CCl₄). This protective effect is attributed to the inhibition of oxidative stress and enhancement of antioxidant enzyme activities .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various compounds derived from natural sources. The results indicated that the tested extracts exhibited IC₅₀ values ranging from 28.16 to 136 μg/L against different free radicals (DPPH, ABTS). The mechanism of action involved the scavenging of reactive oxygen species and the activation of endogenous antioxidant defenses .

Case Study 2: Hepatotoxicity Prevention

In a controlled experiment, rats were administered doses of a compound similar to 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol before exposure to CCl₄. The treated groups showed significantly lower levels of liver damage markers compared to control groups. The study concluded that the protective mechanism could involve direct scavenging of free radicals or modulation of hepatic enzyme activity .

Research Findings Summary Table

Study Activity Assessed Key Findings Reference
Study 1Antioxidant ActivityEffective scavenging of free radicals; IC₅₀ values varied
Study 2Hepatoprotective EffectReduced liver enzyme markers; protective mechanisms identified

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